Quantified Binding Affinity for Human Carbonic Anhydrase II (hCA II)
The compound demonstrates a measurable binding affinity for human Carbonic Anhydrase II (hCA II) with a Ki of 504 nM [1]. This provides a specific, quantifiable benchmark for its interaction with this metalloenzyme, which is a validated target in multiple therapeutic areas [1]. A structurally related comparator, N-(4-Bromophenyl)anthranilic acid (CAS 13278-38-1), lacks the second carboxylic acid group found on the aniline ring of the target compound . While no direct head-to-head binding data is available, the presence of this additional functional group is a key structural differentiator that can alter the compound's binding mode and metal-coordination properties with hCA II compared to its mono-carboxylic acid analog .
| Evidence Dimension | Inhibition Constant (Ki) against human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Ki = 504 nM |
| Comparator Or Baseline | N-(4-Bromophenyl)anthranilic acid (CAS 13278-38-1); Ki data not available. |
| Quantified Difference | Not calculable due to lack of comparator data; structural difference is the presence of a second carboxylic acid group. |
| Conditions | Assessed as inhibition constant after a 15-minute preincubation period using a bromothymol blue staining-based assay [1]. |
Why This Matters
This quantifies the compound's specific interaction with hCA II, establishing it as a validated starting point for developing hCA II-targeting probes or inhibitors, distinct from mono-carboxylic acid analogs.
- [1] BindingDB. (n.d.). BDBM50279676 CHEMBL4159776: Binding affinity to human CA-II. Retrieved April 21, 2026. View Source
